Cas no 891450-20-7 ({2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)

Technical Introduction: {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is a benzimidazole-derived carboxylic acid compound characterized by its unique bifunctional structure, incorporating two benzimidazole moieties linked via a methylene bridge and an acetic acid group. This structural configuration imparts potential utility in coordination chemistry, pharmaceutical intermediates, or as a ligand in catalytic systems. The presence of both benzimidazole and carboxylate functionalities enhances its ability to participate in hydrogen bonding and metal chelation, making it suitable for applications requiring precise molecular interactions. Its synthetic versatility and stability under standard conditions further contribute to its relevance in research and industrial contexts. Analytical methods confirm high purity, ensuring reproducibility in experimental or formulation workflows.
{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid structure
891450-20-7 structure
Product Name:{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
CAS No:891450-20-7
MF:C18H16N4O2
MW:320.345243453979
CID:1067527
PubChem ID:2772802
Update Time:2025-05-28

{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
    • [2-(2-METHYL-BENZOIMIDAZOL-1-YLMETHYL)-BENZOIMIDAZOL-1-YL]-ACETIC ACID
    • AKOS003574018
    • 2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
    • AQ-086/43383889
    • 891450-20-7
    • {2-[(2-methyl-1,3-benzodiazol-1-yl)methyl]-1,3-benzodiazol-1-yl}acetic acid
    • MDL: MFCD06755480
    • Inchi: 1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24)
    • InChI Key: OBTNCBUHBXKELF-UHFFFAOYSA-N
    • SMILES: OC(CN1C2C=CC=CC=2N=C1CN1C(C)=NC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 320.127
  • Monoisotopic Mass: 320.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.9Ų

{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Pricemore >>

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Additional information on {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

Recent Advances in the Study of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: 891450-20-7)

The compound {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: 891450-20-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzimidazole scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. In vitro and in vivo studies have demonstrated that {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid exhibits potent inhibitory effects on pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs.

Another area of interest is the compound's antimicrobial properties. Recent investigations have revealed that {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes, making it a promising candidate for further development as an antimicrobial agent.

In the context of cancer research, preliminary studies have indicated that this compound may induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The exact molecular targets remain under investigation, but early data suggest involvement of the PI3K/AKT and MAPK pathways. These findings highlight the potential of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid as a chemotherapeutic agent or adjuvant therapy.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid to improve yield and purity. Novel catalytic methods and green chemistry approaches have been explored to make the synthesis more efficient and environmentally friendly. These developments are crucial for scaling up production for preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are investigating structural modifications and formulation strategies to overcome these limitations.

In conclusion, {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: 891450-20-7) represents a promising scaffold for drug development across multiple therapeutic areas. Continued research into its biological activities, mechanism of action, and synthetic optimization will be essential to fully realize its potential in the pharmaceutical industry.

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